molecular formula C15H8BrClFN B1374927 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline CAS No. 867164-98-5

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline

Cat. No. B1374927
Key on ui cas rn: 867164-98-5
M. Wt: 336.58 g/mol
InChI Key: YMEXONZAFHUNBH-UHFFFAOYSA-N
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Patent
US08653268B2

Procedure details

Phosphorus oxybromide (19 g, 0.066 mole), 7-chloro-8-fluoro-2-phenyl-1H-quinolin-4-one (6.2 g, 0.022 mole) and acetonitrile (40 mL) were combined in a 150 mL pressure bottle with a magnetic stir bar. The flask was heated at 100° C. and stirred overnight. Heat was removed, and an ice-water bath was installed. After 10 minutes, the bottle was opened, and water (60 mL) was added to the cooled stirring reaction. The quenching was exothermic to ca. 50° C. After stirring 10 minutes, a nice, filterable solid had formed, however, the reaction was extracted with 100 mL, then 3×50 mL methylene chloride. The extracts were combined, washed with saturated sodium bicarbonate solution (100 mL), and suction filtered through a small pad of silica gel, rinsing with methylene chloride. The filtrate was concentrated in vacuo, and put under high vacuum at 45° C. for 1 h to afford the crude product, which was recrystallized from 100 mL of ethanol, suction filtered to collect, and washed with ethanol. The purified product was vacuum oven dried for 1 h at 45° C. to afford the title compound as a white solid. A second crop was taken. The mother liquor was concentrated then chromatographed on silica gel with hexanes/methylene chloride 1:1 and combined with the second crop to afford additional material; 1H NMR (CDCl3, 400 MHz) δ 7.49-7.55 (m, 4H), 7.87-7.90 (dd, 1H, J=1.7 Hz & J=8.9 Hz), 8.15-8.18 (dd, 2H, J=1.5 Hz & J=7.9 Hz), 8.21 (s, 1H); HPLC tR=4.15 min (OpenLynx, nonpolar—5 min).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.[Cl:6][C:7]1[C:16]([F:17])=[C:15]2[C:10]([C:11](=O)[CH:12]=[C:13]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[NH:14]2)=[CH:9][CH:8]=1>C(#N)C>[Br:3][C:11]1[C:10]2[C:15](=[C:16]([F:17])[C:7]([Cl:6])=[CH:8][CH:9]=2)[N:14]=[C:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
6.2 g
Type
reactant
Smiles
ClC1=CC=C2C(C=C(NC2=C1F)C1=CC=CC=C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
an ice-water bath was installed
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
water (60 mL) was added to the cooled
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
was exothermic to ca. 50° C
STIRRING
Type
STIRRING
Details
After stirring 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
a nice, filterable solid had formed
EXTRACTION
Type
EXTRACTION
Details
however, the reaction was extracted with 100 mL
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (100 mL), and suction
FILTRATION
Type
FILTRATION
Details
filtered through a small pad of silica gel
WASH
Type
WASH
Details
rinsing with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
WAIT
Type
WAIT
Details
put under high vacuum at 45° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to afford the crude product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from 100 mL of ethanol, suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried for 1 h at 45° C.
Duration
1 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=NC2=C(C(=CC=C12)Cl)F)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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